

# Application Notes and Protocols for Mammosphere Formation Assay Using ON 108600

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor **ON 108600** in mammosphere formation assays to investigate its effects on cancer stem cells (CSCs). The protocols and data presented are intended to facilitate the study of **ON 108600** as a potential therapeutic agent targeting the self-renewal and proliferative capacity of breast cancer stem-like cells.

## Introduction

The mammosphere formation assay is a widely used in vitro method to quantify the self-renewal capacity of mammary stem and progenitor cells, as well as cancer stem cells.[1] This assay is based on the principle that stem/progenitor cells, when cultured in suspension in a serum-free, non-adherent environment, can proliferate and form three-dimensional spherical colonies known as mammospheres.[2][3] The efficiency of mammosphere formation is considered a surrogate measure of the activity of the cancer stem cell population within a tumor.[4]

**ON 108600** is a novel multi-kinase inhibitor that has demonstrated potent anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[5] It primarily targets Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[6][7] By inhibiting these kinases, **ON 108600** disrupts key signaling pathways involved in cell proliferation, survival, and stem cell maintenance, such as the Wnt/ $\beta$ -catenin pathway.[7][8] This document outlines the protocol for assessing the impact of **ON 108600** on mammosphere formation and provides quantitative data from relevant studies.

## Data Presentation

The following table summarizes the quantitative effect of **ON 108600** on the mammosphere formation efficiency (MFE) of triple-negative breast cancer cell lines. The data is extracted from studies demonstrating the inhibitory effect of **ON 108600** on the self-renewal capacity of breast cancer stem-like cells.[9]

Cell Line	Treatment	Concentration ( $\mu$ M)	Mammosphere Formation Efficiency (%)	Fold Change vs. Control
MDA-MB-231	DMSO (Control)	-	100	1.0
ON 108600	0.1	~60	0.6	
ON 108600	0.2	~30	0.3	
Hs578T	DMSO (Control)	-	100	1.0
ON 108600	0.1	~55	0.55	
ON 108600	0.2	~25	0.25	

Data is approximated from graphical representations in Sato, K. et al. Nat Commun 12, 4671 (2021).[9]

## Experimental Protocols

This section provides a detailed methodology for performing a mammosphere formation assay to evaluate the effect of **ON 108600**.

## Materials

- Breast cancer cell lines (e.g., MDA-MB-231, Hs578T)
- DMEM/F12 medium
- B27 supplement
- Epidermal Growth Factor (EGF)
- Basic Fibroblast Growth Factor (bFGF)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- **ON 108600** (prepare stock solution in DMSO)
- Ultra-low attachment plates (e.g., 6-well or 96-well)
- Hemocytometer or automated cell counter
- Trypan blue solution

## Mammosphere Culture Medium (Complete MammoCult™ Medium)

- DMEM/F12 base medium
- 1x B27 supplement
- 20 ng/mL EGF
- 20 ng/mL bFGF
- 1% Penicillin-Streptomycin

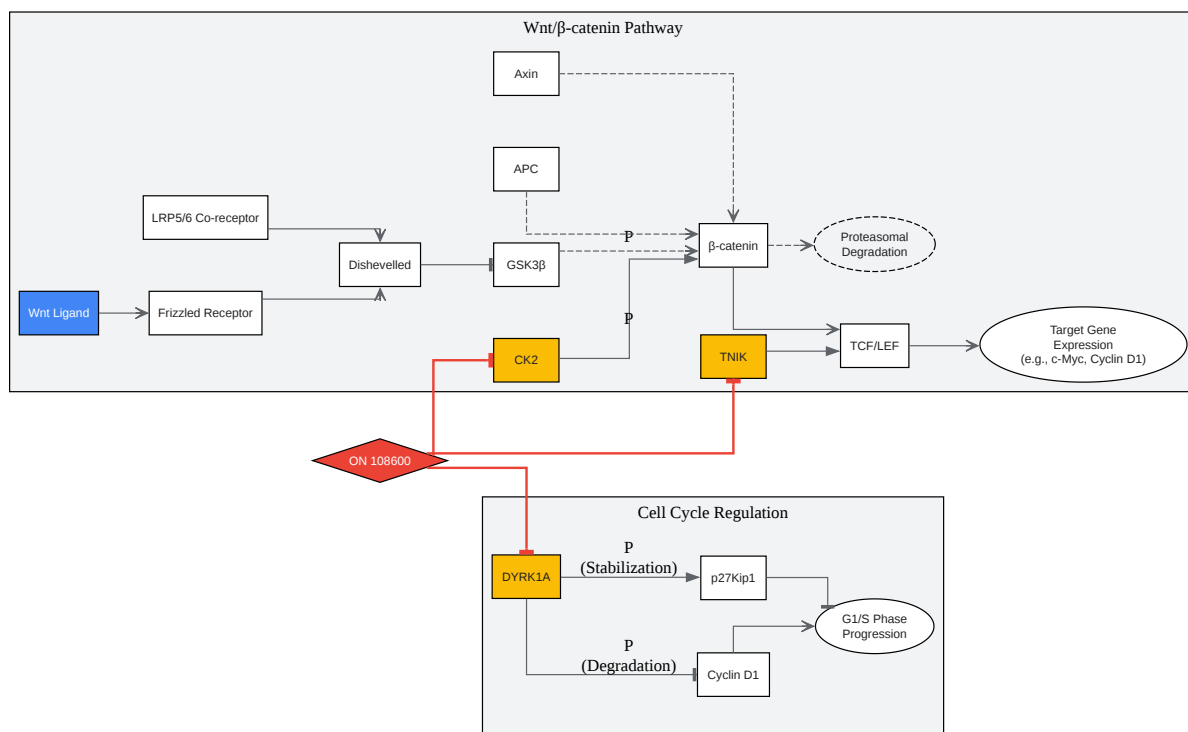
## Protocol for Mammosphere Formation Assay with **ON 108600** Treatment

- Cell Culture Maintenance: Maintain breast cancer cell lines in standard adherent culture conditions until they reach 70-80% confluency.
- Cell Harvesting and Single-Cell Suspension:
  - Wash the cells twice with PBS.
  - Add Trypsin-EDTA and incubate until cells detach.
  - Neutralize trypsin with serum-containing medium and centrifuge the cells.
  - Resuspend the cell pellet in mammosphere culture medium and ensure a single-cell suspension by passing the cells through a 40  $\mu$ m cell strainer.[\[10\]](#)
- Cell Counting and Viability:
  - Perform a cell count using a hemocytometer or automated cell counter.
  - Assess cell viability using the trypan blue exclusion method.
- Seeding Cells for Mammosphere Formation:
  - Seed the single-cell suspension in ultra-low attachment plates at a density of 5,000 to 20,000 cells/mL.[\[10\]](#)
  - The final volume per well will depend on the plate format (e.g., 2 mL for a 6-well plate, 200  $\mu$ L for a 96-well plate).
- Treatment with **ON 108600**:
  - Prepare serial dilutions of **ON 108600** in mammosphere culture medium from a stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest **ON 108600** concentration.

- Add the desired final concentrations of **ON 108600** or vehicle control to the appropriate wells at the time of cell seeding.
- Incubation:
  - Incubate the plates at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 7-10 days.[10]
  - Avoid disturbing the plates during incubation to prevent cell aggregation and allow for distinct sphere formation.
- Mammosphere Counting and Analysis:
  - After the incubation period, count the number of mammospheres per well using an inverted microscope. Mammospheres are typically defined as spheres with a diameter > 50 µm.
  - Calculate the Mammosphere Formation Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres per well / Number of cells seeded per well) x 100[11]
- Data Interpretation:
  - Compare the MFE of **ON 108600**-treated wells to the vehicle control wells to determine the inhibitory effect of the compound.

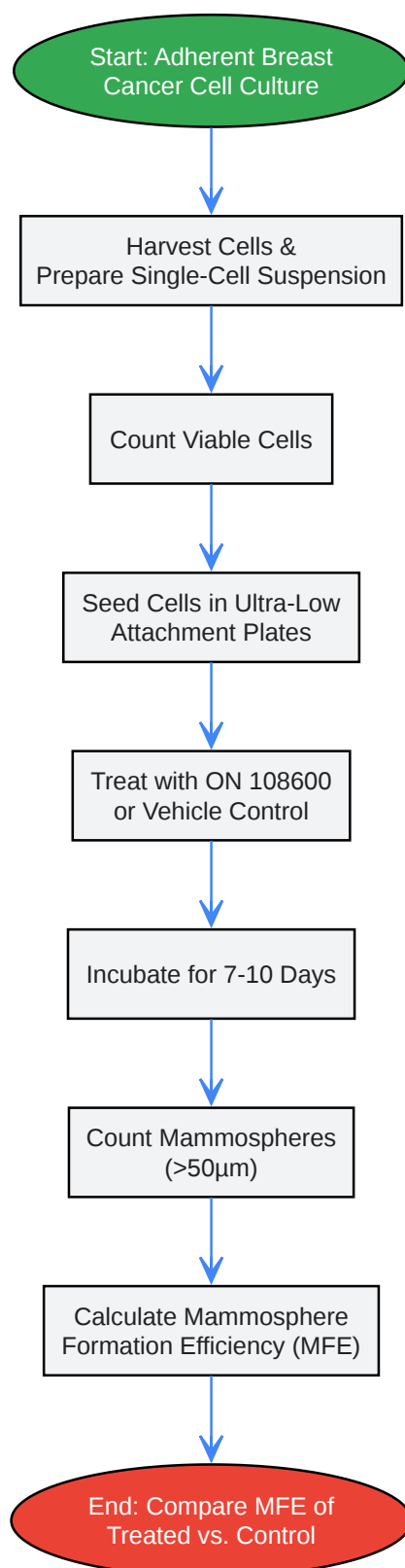
## Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by **ON 108600** and the experimental workflow for the mammosphere formation assay.



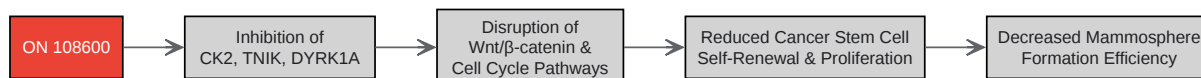
[Click to download full resolution via product page](#)

Caption: Signaling pathways targeted by **ON 108600**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mammosphere formation assay.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Screening of breast cancer stem cell inhibitors using a protein kinase inhibitor library - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 3. Mammosphere Formation in Breast Carcinoma Cell Lines Depends upon Expression of E-cadherin | PLOS One [[journals.plos.org](https://journals.plos.org)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. CK2 as a positive regulator of Wnt signalling and tumourigenesis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. The kinase TNIK is an essential activator of Wnt target genes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes and Protocols for Mammosphere Formation Assay Using ON 108600]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542653/docs#application-notes-and-protocols-for-mammosphere-formation-assay-using-on-108600>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)